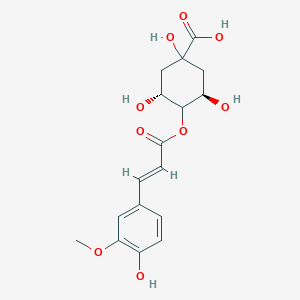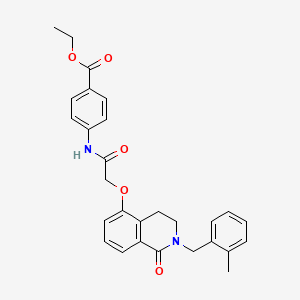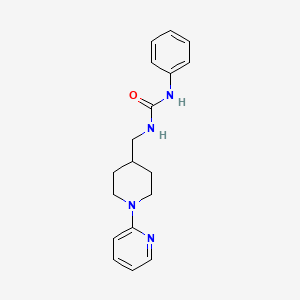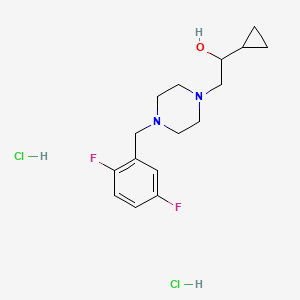
3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride is a chemical compound used in scientific research . It has a molecular weight of 199.7 and is typically available in powder form . The IUPAC name for this compound is 3-((methylsulfonyl)methyl)cyclobutan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO2S.ClH/c1-10(8,9)4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 199.7 .科学的研究の応用
Synthetic Methodologies and Medicinal Chemistry
Cyclobutanone derivatives, such as those synthesized from related compounds, serve as crucial intermediates in organic synthesis. For instance, the development of potent VLA-4 antagonists through the synthesis of uniquely functionalized 3-aminocyclobut-2-en-1-ones showcases the utility of cyclobutanone derivatives in medicinal chemistry (S. Brand et al., 2003). Similarly, the preparation of a protected 2-aminocyclobutanone as a modular synthon offers a pathway to designing cyclobutanone-containing inhibitors for enzymes, demonstrating the compound's versatility in drug discovery (Thahani S Habeeb Mohammad et al., 2020).
Organometallic Chemistry and Sulfonation Reactions
The study of sulfonation reactions, particularly with silacyclobutanes, provides insight into the synthesis of sultones and their potential applications in materials science and organometallic chemistry (J. Dubac et al., 1970). These reactions highlight the reactivity of cyclobutane derivatives toward sulfonating agents, pointing to the potential use of 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride in synthesizing sulfonated organometallic compounds.
Nanocatalysis and Green Chemistry
The immobilization of amino acids on magnetic nanoparticles for the synthesis of heterocycles, as exemplified by the development of a magnetically recyclable heterogeneous nanocatalyst, illustrates the compound's relevance in catalysis and green chemistry (M. Ghasemzadeh et al., 2017). This approach could potentially be adapted for derivatives of this compound, offering sustainable pathways for chemical synthesis.
Cancer Research and Drug Development
The study of mixed-NH3/amine platinum (II) complexes featuring a cyclobutane moiety in their structure highlights the potential of cyclobutane derivatives in developing novel anticancer agents. These complexes demonstrate selective cytotoxicity towards cancer cells while sparing normal cells, suggesting that modifications of the cyclobutane core, such as those in this compound, could lead to new therapeutic options (Weiping Liu et al., 2013).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
3-(methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(8,9)4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZVHZFQDQFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2836018.png)
![2,4,5-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2836019.png)


![5-(2-Fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2836025.png)

![Rel-(1S,3R,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2836027.png)
![N-(2-hydroxyethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2836031.png)




![8-(3-((4-bromophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836039.png)
